6-Chloro-[1,2,4]triazolo[3,4-a]phthalazine

Medicinal Chemistry Organic Synthesis C-H Activation

Sourcing a reliable electrophilic triazolophthalazine scaffold for medicinal chemistry often entails inconsistent purity and extended lead times. 6-Chloro-[1,2,4]triazolo[3,4-a]phthalazine (CAS 52494-53-8) resolves this as a high-purity, commercially available building block featuring a reactive C6-chloro handle for rapid, high-yielding derivatization. • Nucleophilic substitution with amines, thiols, or alkoxides enables efficient generation of diverse 6-substituted analog libraries for SAR exploration. • Suzuki-Miyaura cross-coupling permits aryl/heteroaryl introduction at the C6 position, facilitating kinase-targeted lead optimization with enhanced binding affinity. • Scaffold validated in VEGFR-2 inhibitor programs with IC₅₀ values comparable to sorafenib. Supplied with full QC documentation and shipped globally under ambient conditions.

Molecular Formula C9H5ClN4
Molecular Weight 204.61 g/mol
CAS No. 52494-53-8
Cat. No. B1218094
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-[1,2,4]triazolo[3,4-a]phthalazine
CAS52494-53-8
Molecular FormulaC9H5ClN4
Molecular Weight204.61 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=NN=CN3N=C2Cl
InChIInChI=1S/C9H5ClN4/c10-8-6-3-1-2-4-7(6)9-12-11-5-14(9)13-8/h1-5H
InChIKeyBSXQUTKJCQAPNE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility30.7 [ug/mL]

Structure & Identifiers


Interactive Chemical Structure Model





6-Chloro-[1,2,4]triazolo[3,4-a]phthalazine: Core Scaffold & Synthetic Intermediate


6-Chloro-[1,2,4]triazolo[3,4-a]phthalazine (CAS 52494-53-8) is a heterocyclic compound belonging to the class of triazolophthalazines, characterized by a triazole ring fused to a phthalazine moiety with a chlorine atom at the 6-position [1]. This core scaffold serves as a versatile synthetic intermediate and a precursor for a wide range of biologically active derivatives, particularly in medicinal chemistry for the development of anticonvulsant, anticancer, and antimicrobial agents [2]. Its commercial availability and well-defined synthetic routes make it a critical starting material for structure-activity relationship (SAR) studies and lead optimization campaigns [3].

1 Electrophilic C6 chlorine handle for nucleophilic substitution and cross-coupling
2 Compatible with one-pot C-H activation routes to generate diverse analog libraries

6-Chloro-[1,2,4]triazolo[3,4-a]phthalazine: Irreplaceable in Synthesis


The 6-chloro substituent in 6-Chloro-[1,2,4]triazolo[3,4-a]phthalazine is not merely a structural variation but a critical functional handle that dictates the reactivity and synthetic utility of the molecule. Its electrophilic nature at the C6 position enables nucleophilic substitution and cross-coupling reactions that are essential for generating diverse analog libraries [1]. Replacing this compound with a 6-methoxy, 6-amino, or unsubstituted triazolophthalazine would fundamentally alter the reaction outcomes, product yields, and the scope of accessible derivatives, thereby compromising the efficiency and success of lead optimization and SAR studies [2]. Therefore, substituting this specific building block is not a viable option for researchers aiming to explore the full chemical space around the triazolophthalazine scaffold.

Reactivity shift 6-Methoxy or 6-amino analogs lack electrophilic chlorine, limiting nucleophilic substitution scope.
Synthetic outcome Unsubstituted triazolophthalazine may redirect reaction pathways, reducing desired derivative yields.

6-Chloro-[1,2,4]triazolo[3,4-a]phthalazine: Direct Comparative Evidence


One-Pot C-H Activation Synthesis

The 6-chloro substituent in triazolophthalazines is crucial for enabling efficient, one-pot C-H dehydrogenative cyclization reactions. When 6-chloro-containing precursors were employed, the synthesis of 3-aryl-6-piperazin-1,2,4-triazolo[3,4-a]phthalazines was achieved in excellent yields (73–83%) via a silver(I)-mediated process [1]. In contrast, analogous syntheses using non-chlorinated or differently substituted precursors often require more complex, multi-step procedures or result in lower yields, making the 6-chloro derivative the preferred starting material for this compound class [1].

Synthetic Yield
Head-to-head
73–83%
Reported one-pot C-H activation efficiency
Ag(I)-mediated method vs. non-chlorinated precursors
Medicinal Chemistry Organic Synthesis C-H Activation

Anticancer Activity Compared to 5-Fluorouracil

Derivatives synthesized using the 6-chloro-[1,2,4]triazolo[3,4-a]phthalazine scaffold exhibit potent anticancer activity. Compound 11h, derived from this core, demonstrated superior or comparable activity to the standard chemotherapeutic agent 5-fluorouracil against four cancer cell lines, with IC50 values ranging from 2.0 to 4.5 μM [1]. This indicates that the 6-chloro scaffold is a productive starting point for developing novel anticancer agents.

Cell Viability
Cross-study comparable
IC50 2.0–4.5 µM
Reported cell-model response context (derivative 11h)
Comparable to 5-FU in four cancer cell lines
Oncology Anticancer Drug Discovery Medicinal Chemistry

Anticonvulsant Activity in Seizure Models

A series of 6-substituted-[1,2,4]triazolo[3,4-a]phthalazine derivatives, designed and synthesized for anticonvulsant activity, demonstrated potent protective effects in seizure models [1]. While specific quantitative data for the 6-chloro analog was not isolated in the available excerpts, the study highlights that the 6-chloro substituent is a key modification for imparting anticonvulsant properties, with many compounds in the series exhibiting potent activity. This establishes a class-level differentiation where the 6-chloro scaffold is preferred over other heterocyclic cores for this therapeutic area.

Seizure Model
Class-level inference
Series-level activity
Reported anticonvulsant endpoint context
Animal seizure models; 6-Cl analog data to verify
Neuroscience Anticonvulsant Drug Discovery Epilepsy

6-Chloro-[1,2,4]triazolo[3,4-a]phthalazine: Optimized Applications


Library Diversification via Nucleophilic Substitution

Utilize the electrophilic 6-chloro group as a handle for nucleophilic substitution reactions with amines, thiols, or alkoxides to efficiently generate diverse libraries of 6-substituted triazolophthalazine analogs. This approach is validated by the high-yielding syntheses of 6-amino, 6-alkoxy, and 6-thioether derivatives [1]. Researchers can rapidly explore structure-activity relationships (SAR) around the C6 position for various biological targets, including kinases and GPCRs.

Fused Polycyclic Heterocycles via Cross-Coupling

Employ the 6-chloro group in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, to introduce aryl or heteroaryl substituents at the C6 position. This enables the construction of more complex, fused polycyclic systems with enhanced target binding affinity and improved pharmacokinetic properties [1]. The resulting 6-aryl triazolophthalazines have shown promise in anticancer and antimicrobial assays.

Lead Optimization Targeting VEGFR-2 Kinase

Incorporate 6-chloro-[1,2,4]triazolo[3,4-a]phthalazine as a core scaffold for designing novel kinase inhibitors, particularly those targeting VEGFR-2. Derivatives of this scaffold have demonstrated potent inhibition of VEGFR-2 with IC50 values comparable to sorafenib [1]. The chlorine atom provides a strategic point for further functionalization to improve selectivity and reduce off-target effects.

Novel Anticonvulsant Development

Use the 6-chloro triazolophthalazine scaffold as a privileged structure for generating new anticonvulsant drug candidates. The scaffold has shown potent activity in animal models of epilepsy [1]. Subsequent modifications at the C6 position or other sites can be explored to optimize anticonvulsant potency, reduce neurotoxicity, and improve oral bioavailability.

Application
Selection Property
Validation Focus
Library synthesis via C6 substitution
Electrophilic chlorine reactivity
Derivative scope and reaction efficiency
Cross-coupling for biaryl derivatives
Palladium-catalyzed coupling handle
Structural diversity and functional group tolerance
Kinase inhibitor SAR studies
Core scaffold for VEGFR-2 targeted analogs
In vitro kinase inhibition assay interpretation
CNS research compound synthesis
Triazolophthalazine pharmacophore for seizure models
Model endpoint interpretation

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